2-(5-Fluoropyridin-2-yl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

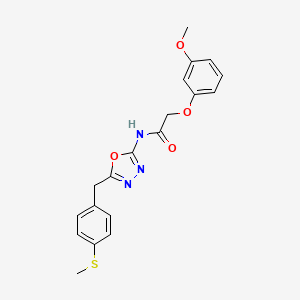

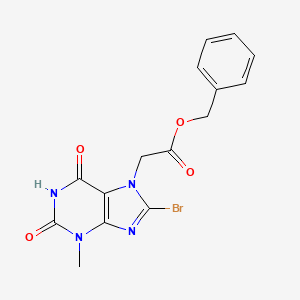

“2-(5-Fluoropyridin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1211579-37-1 . Its molecular weight is 154.19 and its IUPAC name is 2-(5-fluoro-2-pyridinyl)-2-propanamine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 154.19 .Scientific Research Applications

Catalyst-Free Amination Processes

Research demonstrates the utility of catalyst-free reactions in the amination of fluoropyridines, offering an efficient pathway to synthesize N-(pyridin-2-yl) derivatives. Such processes underscore the potential of 2-(5-Fluoropyridin-2-yl)propan-2-amine in the development of novel compounds without the need for metal catalysts, which can be beneficial in reducing costs and environmental impact (Abel et al., 2015).

Herbicide Synthesis

The compound plays a critical role in the synthesis of novel fluoropicolinate herbicides, through cascade cyclization processes. This application is particularly significant in agricultural chemistry, where the development of efficient and selective herbicides is crucial for enhancing crop protection and yield (Johnson et al., 2015).

Chemoselective Functionalization

The chemoselective functionalization of fluoropyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the compound's utility in selective amination reactions. This process is pivotal for the synthesis of complex molecules with specific functional groups, underscoring its relevance in medicinal chemistry and drug development (Stroup et al., 2007).

Antibacterial Agents

In the pharmaceutical industry, this compound derivatives have been explored for their potential as antibacterial agents. The synthesis of compounds with varying substituents at the pyridine nucleus offers insights into structure-activity relationships, contributing to the development of new antibiotics (Egawa et al., 1984).

Advanced Material Synthesis

The compound's application extends to material science, particularly in the synthesis of organoclay nanocomposites. The incorporation of fluoropyridine derivatives into polymer matrices can enhance the mechanical and thermal properties of materials, which is beneficial for various industrial applications (Reichert et al., 2000).

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVOEFAFELPMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)

![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669252.png)

![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)

![2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2669254.png)

![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)

![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/no-structure.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2669261.png)